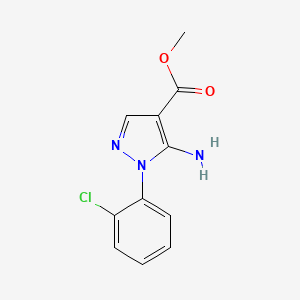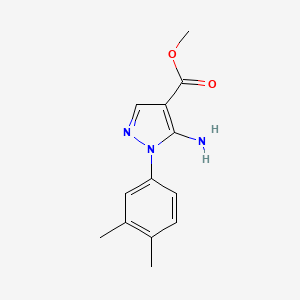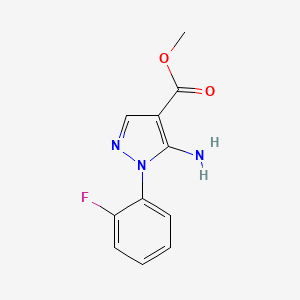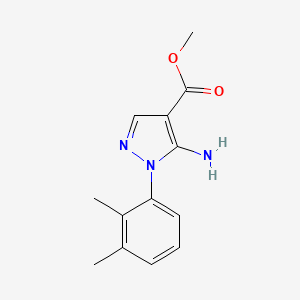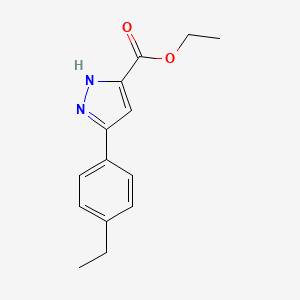
Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is a complex organic compound. It is a derivative of pyrazole, a class of organic compounds that are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate”, often involves multicomponent reactions (MCRs). One such method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . Another method involves the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The compound also contains a nitrophenyl group and a carboxylate group .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is used in the synthesis of various organic compounds. For instance, it is used in the reaction of equimolar equivalents of 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in ethanolic sodium hydroxide .
Production of 1,2,3-Triazoles
This compound plays a significant role in the synthesis of 1,2,3-triazoles, a class of heterocyclic compounds. A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
Medicinal Chemistry
“Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is an important compound in medicinal chemistry. It is used in the development of compounds that display a variety of pharmacological properties .
Anticancer Research
Compounds derived from “Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” have shown potential in anticancer research .
Anti-inflammatory Research
This compound is also used in the development of anti-inflammatory drugs .
Antifungal Research
“Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is used in the synthesis of antifungal agents .
Antibacterial Research
This compound has applications in the development of antibacterial drugs .
Antiviral Research
“Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is used in the synthesis of antiviral drugs .
Wirkmechanismus
Target of Action
Similar compounds like 1,3,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activities
Mode of Action
For instance, 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity, possibly by interacting with microbial cell components and disrupting their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways in microbial cells, leading to their death
Result of Action
Similar compounds have been known to exhibit antimicrobial activity, suggesting that this compound may also have similar effects .
Zukünftige Richtungen
The future directions for research on “Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Additionally, more research could be conducted to improve the synthesis methods and understand the mechanisms of action of these compounds .
Eigenschaften
IUPAC Name |
methyl 5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)9-6-13-14(10(9)12)7-2-4-8(5-3-7)15(17)18/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZINTOBYNFKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)

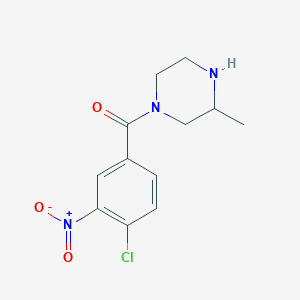


![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)
